molecular formula C24H18ClN3O2S2 B2479503 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one CAS No. 1114827-81-4

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No. B2479503
CAS RN: 1114827-81-4
M. Wt: 480
InChI Key: MOXXSIDZBYTNAO-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H18ClN3O2S2 and its molecular weight is 480. The purity is usually 95%.
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Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including the compound , are integral to medicinal chemistry due to their diverse biological activities. These compounds have been extensively explored for their antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone nucleus allow for the creation of novel medicinal agents, which could potentially help combat antibiotic resistance (Tiwary et al., 2016).

Applications in Optoelectronic Materials

Quinazoline derivatives have been identified for their applications in optoelectronic materials, showcasing luminescent properties beneficial for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives are valuable for creating novel materials with photo- and electroluminescence, contributing to advancements in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Potential

Recent patents and literature have highlighted the anticancer potential of quinazoline derivatives. These compounds target a variety of biochemical pathways, offering a new avenue for cancer chemotherapy. The focus on multi-target compounds signifies the role of quinazoline derivatives in developing therapies that address multiple pathways in cancer progression (Marzaro et al., 2012), (Ravez et al., 2015).

Synthesis and Chemical Insights

The synthesis of quinazoline derivatives, including the targeted compound, is crucial for exploring their biological properties. Recent advances in synthetic chemistry have enabled the creation of novel quinazoline compounds, which are then tested for a variety of biological activities. This work is foundational for medicinal chemists in designing compounds for specific therapeutic applications (Faisal & Saeed, 2021).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O2S2/c1-15-21(26-22(30-15)16-8-10-17(25)11-9-16)14-32-24-27-20-7-3-2-6-19(20)23(29)28(24)13-18-5-4-12-31-18/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXSIDZBYTNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

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